Comparative Lipophilicity: LogP Shift of 1-(4-Trifluoromethylphenyl)ethylamine Versus Its Non-Fluorinated Analog
The introduction of a para-trifluoromethyl group significantly increases the lipophilicity of the phenethylamine scaffold. 1-(4-Trifluoromethylphenyl)ethylamine exhibits a calculated ACD/LogP of 2.01 [1], a marked increase compared to the reported LogP of 1.47 for its non-fluorinated analog, 1-phenylethylamine . This quantifiable increase in LogP (Δ = +0.54) directly correlates to enhanced membrane permeability and metabolic stability, key parameters in CNS drug discovery.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP: 2.01 |
| Comparator Or Baseline | 1-Phenylethylamine (LogP: 1.47) |
| Quantified Difference | Δ LogP = +0.54 |
| Conditions | Calculated values (ACD/Labs Percepta Platform) |
Why This Matters
For procurement in medicinal chemistry, a LogP shift of this magnitude directly influences a compound's oral bioavailability and blood-brain barrier penetration, making the fluorinated version a preferred starting point for CNS-targeted libraries.
- [1] ChemSpider. 1-(4-trifluoromethylphenyl)ethylamine. ACD/LogP: 2.01. View Source
